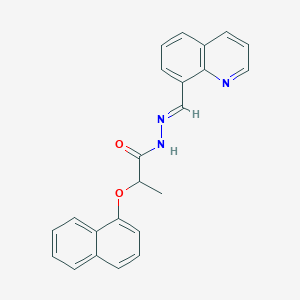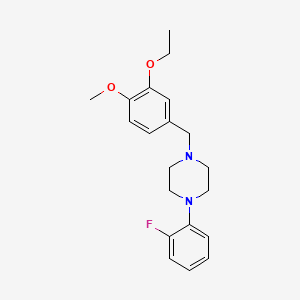
3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound with numerous applications in scientific research, particularly in the field of medicinal chemistry. It is a benzothiophene derivative that has been extensively studied due to its potential therapeutic properties. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, the compound has been found to exhibit anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, the compound has been shown to exhibit anti-viral properties, making it a potential treatment for viral infections such as HIV.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, the compound has been found to bind to the estrogen receptor, which could explain its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, the compound has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins. Furthermore, the compound has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments is its potential therapeutic properties. The compound has been found to exhibit a variety of biological activities, making it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide. One potential direction is the development of new drugs based on the compound's therapeutic properties. For example, the compound could be modified to improve its potency or reduce its toxicity. Additionally, the compound could be studied further to better understand its mechanism of action and identify new targets for drug development. Furthermore, the compound could be evaluated for its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. Overall, the study of this compound has the potential to lead to the development of new and effective drugs for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 6-methyl-1-benzothiophene-2-amine to form 3-chloro-6-methyl-1-benzothiophene-2-carboxamide. The final step involves the reaction of this intermediate with 3-ethylphenylamine to form this compound.
Propriétés
IUPAC Name |
3-chloro-N-(3-ethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-3-12-5-4-6-13(10-12)20-18(21)17-16(19)14-8-7-11(2)9-15(14)22-17/h4-10H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGIAVKSMWWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)




![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)


![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

